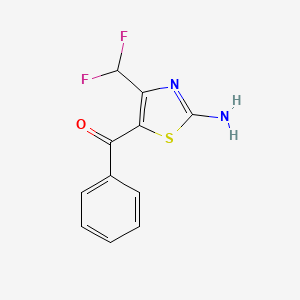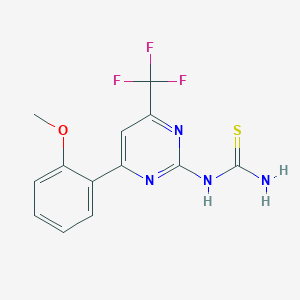
2-(Methylsulfonyl)isonicotinamide
説明
2-(Methylsulfonyl)isonicotinamide is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This compound is used for material synthesis .
Synthesis Analysis
The synthesis of isonicotinamide derivatives has been reported in several studies. One study reported the preparation of novel isonicotinamide derivatives by quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones . Another study reported the formation of novel mixed-ligand Cu(II) coordination compounds through reactions of non-steroidal anti-inflammatory drugs with isonicotinamide and copper(II) acetate .Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives can vary depending on the specific derivative and the conditions under which it is synthesized. For example, one study reported the formation of cocrystals in which isonicotinamide is combined in a 1:1 stoichiometry with pimelic acid, suberic acid, and azelaic acid .Chemical Reactions Analysis
Isonicotinamide derivatives can undergo various chemical reactions. For instance, one study reported the preparation of isonicotinamide derivatives through quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones . Another study reported the formation of novel mixed-ligand Cu(II) coordination compounds through reactions of non-steroidal anti-inflammatory drugs with isonicotinamide and copper(II) acetate .Physical And Chemical Properties Analysis
Isonicotinamide and its derivatives have various physical and chemical properties. For example, isonicotinamide is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . The tunability of physiochemical properties of crystalline materials through controlled cocrystal formulation is an aim for both the pharmaceutical industry and crystal engineers .科学的研究の応用
1. Biological Activities and Pharmacological Properties
2-(Methylsulfonyl)isonicotinamide and related compounds demonstrate a range of biological activities and pharmacological properties. For instance, certain methylsulfonyl compounds have been explored for their potential antimalarial and antimycobacterial activities. Similarly, studies have also highlighted the antimicrobial potential of methylsulfonyl analogs against a variety of gram-negative and gram-positive organisms (Tuntiwachwuttikul et al., 2003); (Ekström et al., 1975).
2. Synthesis and Chemical Properties
The synthesis and chemical properties of 2-(Methylsulfonyl)isonicotinamide derivatives have been a focus of several studies. Research has shown the utility of isonicotinamide in forming assemblies of dimetal building units through coordinate bonds and intermolecular hydrogen-bond interactions, indicating potential in material science and coordination chemistry (Bera et al., 2003). Additionally, isonicotinamide has been used as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating its versatility in inorganic-organic hybrid material formation (Aakeröy et al., 2003).
3. Agricultural and Environmental Applications
2-(Methylsulfonyl)isonicotinamide derivatives have also been studied in the context of agriculture and environmental science. For example, the metabolism of certain pesticides in plants involves transformation into methylsulfonyl compounds, suggesting implications for agricultural practices and environmental safety (Andrawes et al., 1971).
4. Potential in Organic Synthesis and Enzyme Inhibition
Compounds containing methylsulfonyl groups have been explored for their roles in organic synthesis and as enzyme inhibitors. Their biological activities, especially in inhibition of various enzymes, make them significant in medicinal chemistry and drug development (Shyam et al., 1990).
将来の方向性
The future directions for research on 2-(Methylsulfonyl)isonicotinamide and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with these compounds. One study suggested that specific solvents lead to specific polymorphic forms of isonicotinamide , indicating potential avenues for future research.
作用機序
Target of Action
Isonicotinamide, a closely related compound, has been studied extensively and is known to interact with various enzymes and biochemical pathways .
Mode of Action
Isonicotinamide, a non-metabolized isomer of the nad+ precursor nicotinamide (nam), has been shown to extend the lifespan of yeast cells through a mechanism that diminishes nucleotides . It’s plausible that 2-(Methylsulfonyl)isonicotinamide may have similar interactions with its targets, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability of 2-(Methylsulfonyl)isonicotinamide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the metastable zone width (MSZW) and induction time data for isonicotinamide in various solvents, including methanol, acetone, acetonitrile, and ethyl acetate, were experimentally measured . This suggests that the solvent environment could potentially influence the action of 2-(Methylsulfonyl)isonicotinamide.
特性
IUPAC Name |
2-methylsulfonylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13(11,12)6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLQDOUUZWWRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265613 | |
| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)isonicotinamide | |
CAS RN |
1820707-92-3 | |
| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)
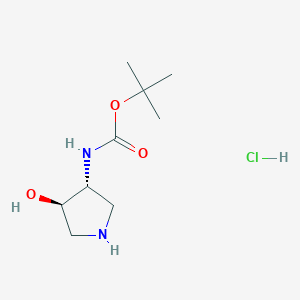
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)
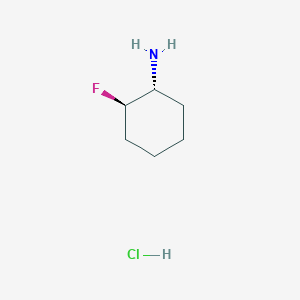
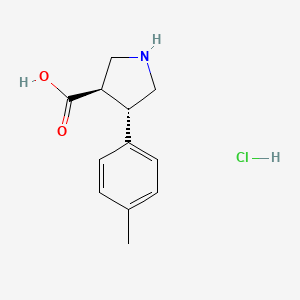
![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)
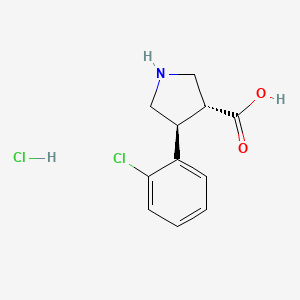
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)
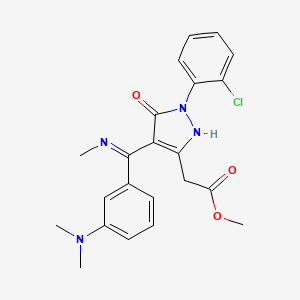
![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)
